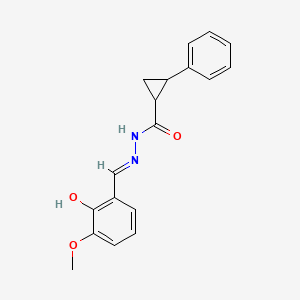![molecular formula C14H18ClNO2 B5977509 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZP-386 is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential applications in various fields.
Mecanismo De Acción
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine acts as a selective dopamine and norepinephrine reuptake inhibitor, which increases the availability of these neurotransmitters in the brain. This mechanism of action is responsible for its therapeutic effects in sleep disorders, as well as its potential as a chemotherapeutic agent. 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine also acts as a calcium channel blocker, which is responsible for its potential as a vasodilator and anti-hypertensive agent.
Biochemical and Physiological Effects:
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to have various biochemical and physiological effects in preclinical studies. In sleep disorders, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to increase wakefulness and reduce excessive daytime sleepiness. In oncology, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular diseases, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to reduce blood pressure and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine also has some limitations, including its complex synthesis process and potential toxicity at high doses.
Direcciones Futuras
The potential therapeutic applications of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine are vast, and further research is needed to explore its full potential. Some future directions for research include:
1. Investigating the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine as a treatment for other sleep disorders, such as insomnia.
2. Exploring the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine as a chemotherapeutic agent in other types of cancer.
3. Investigating the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine as a treatment for hypertension and other cardiovascular diseases.
4. Studying the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine in other neurological disorders, such as Parkinson's disease and depression.
Conclusion:
In conclusion, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine is a novel compound that has shown promising results in preclinical studies. Its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases, make it an exciting area of research. Further studies are needed to explore its full potential and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-chlorophenol with butyric anhydride to form 2-(2-chlorophenoxy)butyric acid. This acid is then converted to its corresponding acid chloride, which is then reacted with pyrrolidine to form the final product, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine. The synthesis of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its therapeutic potential in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has shown promising results in the treatment of sleep disorders, such as narcolepsy and cataplexy. In oncology, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has shown potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth. In cardiovascular diseases, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has shown potential as a vasodilator and anti-hypertensive agent.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-12(14(17)16-9-5-6-10-16)18-13-8-4-3-7-11(13)15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEMEDVEGHCKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)

![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)